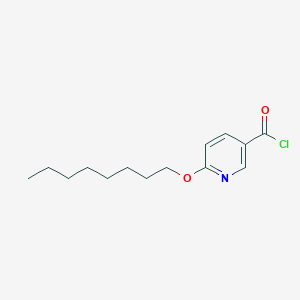
6-(Octyloxy)pyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Octyloxy)pyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an octyloxy group at the 6-position and a carbonyl chloride group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:
Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.
Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
化学反応の分析
Types of Reactions
6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.
科学的研究の応用
6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
作用機序
The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .
類似化合物との比較
Similar Compounds
6-(Hexyloxy)pyridine-3-carbonyl chloride: Similar structure with a hexyloxy group instead of an octyloxy group.
6-(Decyloxy)pyridine-3-carbonyl chloride: Similar structure with a decyloxy group instead of an octyloxy group.
6-(Octyloxy)pyridine-2-carbonyl chloride: Similar structure with the carbonyl chloride group at the 2-position instead of the 3-position.
Uniqueness
6-(Octyloxy)pyridine-3-carbonyl chloride is unique due to the specific positioning of the octyloxy and carbonyl chloride groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. The length of the octyloxy chain can also affect the compound’s solubility and interaction with other molecules.
特性
CAS番号 |
115849-93-9 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC名 |
6-octoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |
InChIキー |
PFIQMYVWHZUBGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


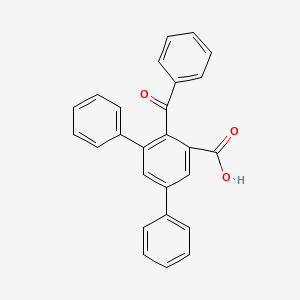
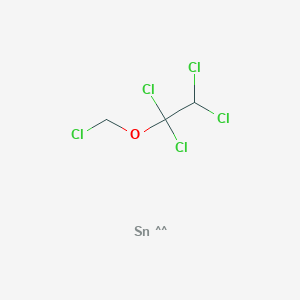

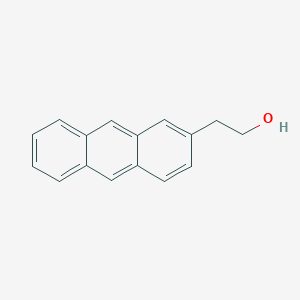
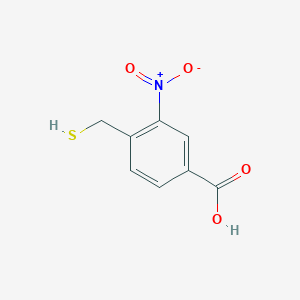


![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

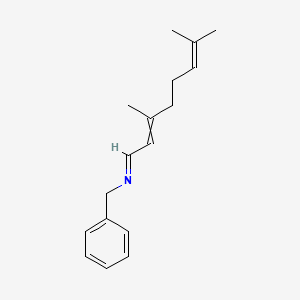
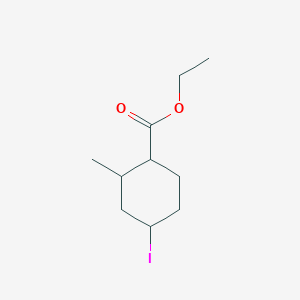

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
